molecular formula C11H6F3NO2 B2863434 3-(Trifluoromethyl)quinoline-7-carboxylic acid CAS No. 1951439-59-0

3-(Trifluoromethyl)quinoline-7-carboxylic acid

Cat. No. B2863434
M. Wt: 241.169
InChI Key: DNUKXMODJXKWJP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline-7-carboxylic acid is a chemical compound . It is a derivative of quinoline, a heterocyclic compound that is an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through numerous synthetic routes due to its wide range of biological and pharmacological activities . The synthesis of quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)quinoline-7-carboxylic acid is C11H6F3NO2 .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . A number of established protocols have been reported for the synthesis of quinoline ring, which can be altered to produce a number of differently substituted quinolines .

Scientific Research Applications

Photophysical Properties

Quinoline derivatives, such as those synthesized by Padalkar and Sekar (2014), have shown significant photophysical behaviors, including dual emissions and large Stokes shifts, indicating their potential in the development of new fluorophores for various applications in spectroscopy and imaging. These compounds are thermally stable up to 300°C, suggesting their utility in high-temperature applications (Padalkar & Sekar, 2014).

Synthetic Methodologies

Didenko et al. (2015) reported the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives from 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids. These methodologies expand the toolkit for synthesizing quinoline derivatives, which are valuable in pharmaceutical and materials science research (Didenko et al., 2015).

Biological Activities

A study by Bhatt et al. (2015) explored the cytotoxic activity of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, showing significant anticancer potential against various carcinoma cell lines. This research underscores the therapeutic prospects of quinoline derivatives in oncology (Bhatt et al., 2015).

properties

IUPAC Name

3-(trifluoromethyl)quinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-6-1-2-7(10(16)17)4-9(6)15-5-8/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUKXMODJXKWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)quinoline-7-carboxylic acid

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